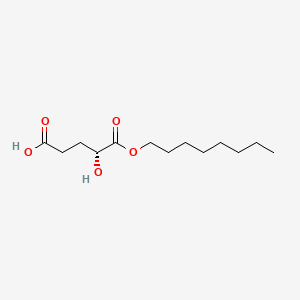

(R)-2-Hydroxy-pentanedioic acid 1-octyl ester

Vue d'ensemble

Description

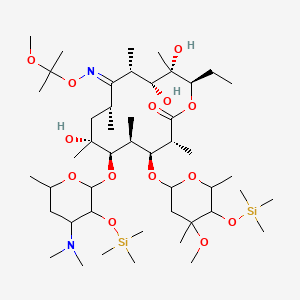

“®-2-Hydroxy-pentanedioic acid 1-octyl ester” is a compound that is also known as Octyl-®-2HG . It is a membrane-permeant precursor form of the oncometabolite D-2-hydroxyglutarate (D-2HG) produced by tumor cells due to mutations in the NADP±dependent isocitrate dehydrogenase genes IDH1 and IDH2 . D-2HG inhibits multiple α-ketoglutarate/α-KG-dependent dioxygenases by competing against α-KG binding .

Chemical Reactions Analysis

Esters, including “®-2-Hydroxy-pentanedioic acid 1-octyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions . This reaction breaks the ester bond, producing an alcohol and a carboxylic acid .Applications De Recherche Scientifique

Multigram Asymmetric Synthesis for MRI Candidates : A study describes the multigram asymmetric synthesis of a chiral tetraazamacrocycle related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, which is a key intermediate for the manufacture of an MRI candidate. This synthesis achieved high chemical and optical purity and was applied to the kilogram-scale cGMP synthesis (Levy et al., 2009).

Novel Hydroquinone Derivatives from Marine Fungus : Researchers identified new hydroquinone derivatives from the marine fungus Acremonium sp., including compounds structurally related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds showed significant antioxidant activity (Abdel-Lateff et al., 2002).

Selective Monoesterification Catalyzed by Ion-Exchange Resins : A process for the selective monoesterification of symmetric dicarboxylic acids, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was developed. This process utilized strongly acidic ion-exchange resins in ester/octane mixtures (Saitoh et al., 1996).

Glutamate Carboxypeptidase II Inhibition : Research on glutamate carboxypeptidase II (GCP II) inhibitors found that derivatives of (R)-2-Hydroxy-pentanedioic acid 1-octyl ester displayed high optical purities and significant inhibitory potency, offering insights into novel therapeutic compounds (Tsukamoto et al., 2005).

Antimicrobial and Antiproliferative Activities : A library of derivatives synthesized from (R)-3-hydroxyoctanoic acid, a compound structurally similar to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was evaluated for antimicrobial activity and antiproliferative effect. These compounds showed promising results against various bacteria and fungi (Radivojević et al., 2015).

Discovery and Optimization of 11β-HSD1 Inhibitors : A study highlighted the identification and optimization of benzylamides of pentanedioic acid, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential in therapeutic applications (Roche et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of (2R)-Octyl-alpha-hydroxyglutarate are the Interleukin-2 (IL-2) and its receptor (IL-2R). IL-2 and IL-2R are essential in orchestrating immune responses . Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy .

Mode of Action

(2R)-Octyl-alpha-hydroxyglutarate interacts with its targets, IL-2 and IL-2R, to stimulate the proliferation and activation of certain immune cells, such as T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The pathways impacted by (2R)-Octyl-alpha-hydroxyglutarate include the Jak1/Jak3/STAT5, PI3K, and MAPK pathways . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .

Pharmacokinetics

It is known that the compound has a long (>30 hours) effective half-life in monkeys . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.

Result of Action

The result of the action of (2R)-Octyl-alpha-hydroxyglutarate is the potent activation of cytotoxic immune cells for the treatment of cancer . It promotes antitumor function of IL-2Rβ/γ + natural killer (NK) cells and CD8 +, CD4 + and gamma delta (γδ) T cells .

Action Environment

The action environment of (2R)-Octyl-alpha-hydroxyglutarate is primarily the tumor microenvironment, where IL-2 and IL-2R are expressed . Environmental factors such as the presence of other immune cells, the state of the tumor, and the overall health of the patient can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-pentanedioic acid 1-octyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?

A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)